![molecular formula C19H15ClN4O B2498106 1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-04-9](/img/structure/B2498106.png)
1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves multi-step processes including condensation reactions, aza-Wittig reactions, and cyclo-condensation, employing a variety of reagents and conditions to introduce the desired substituents on the pyrimidinone ring. For instance, the synthesis of similar compounds has been achieved through reactions starting from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, leading to derivatives with antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016). Another example involves a green synthetic approach using l-Proline to catalyze a one-pot four-component reaction producing pyrano pyrimidine carboxylate derivatives (Yadav, Lim, Kim, & Jeong, 2021).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-ones has been elucidated through various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry, complemented by elemental analysis. The presence of substituents like the 3-chlorophenyl and 2-methylphenyl groups influences the electronic structure and potential intermolecular interactions of these compounds. For instance, studies on isostructural compounds have highlighted the role of hydrogen bonding in determining the molecular conformation and packing in the solid state (Portilla et al., 2005).
Scientific Research Applications
Antimicrobial and Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds including pyrazolo[3,4-d]pyrimidine derivatives, which showed significant in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
A research by Harden, Quinn, and Scammells (1991) focused on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, showing they possess A1 adenosine receptor affinity. The study found specific substituents that enhanced overall activity, with one compound showing the most potent activity with an IC50 of 6.4 x 10(-6) M (Harden, Quinn, & Scammells, 1991).
Antiviral Activity
Tantawy, Nasr, El-Sayed, and Tawfik (2012) synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, including pyrazolo[3,4-d]pyrimidin-4-one, which demonstrated strong in vitro antiviral activity against herpes simplex virus type-1 (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Herbicidal Activity
Luo, Zhao, Zheng, and Wang (2017) studied pyrazolo[3,4-d]pyrimidin-4-one derivatives for their herbicidal activity. Certain compounds showed good inhibition activities against the roots of Brassica napus and Echinochloa crusgalli at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).
Hydrogen-Bonded Chains
Portilla, Quiroga, Cobo, Low, and Glidewell (2005) investigated hydrogen-bonded chains in isomorphous structures containing pyrazolo[3,4-d]pyrimidine. This study contributes to understanding the molecular interactions and structural chemistry of such compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13-5-2-3-6-14(13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-4-7-15(20)9-16/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHICRFRSNBYZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)
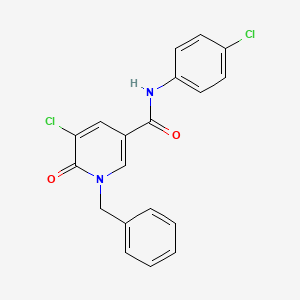
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
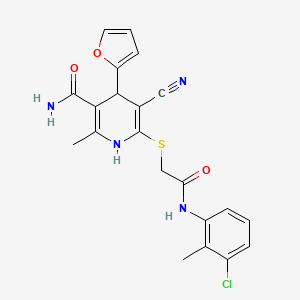
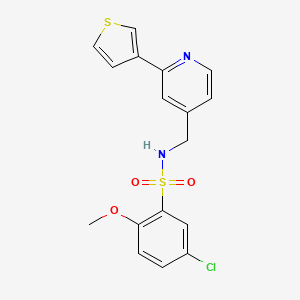
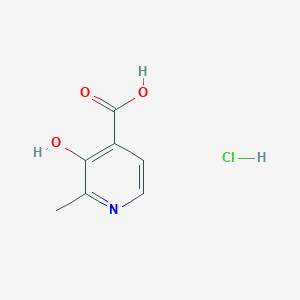
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
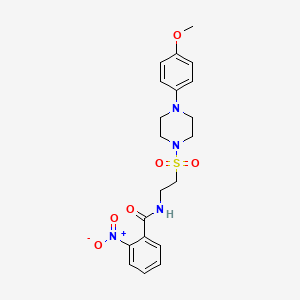
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)
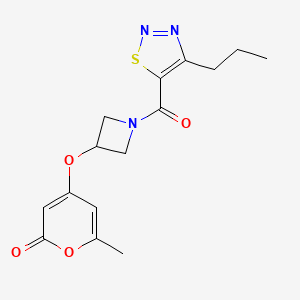

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)